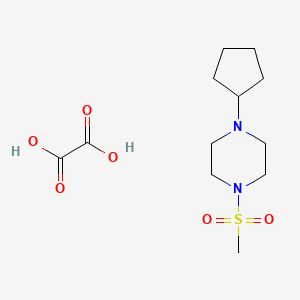
1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-4-(methylsulfonyl)piperazine oxalate (CMPX) is a chemical compound that has gained interest in scientific research due to its potential applications in medicine and biochemistry. CMPX is a piperazine derivative that has been synthesized and studied for its mechanism of action and physiological effects. In
Mechanism of Action
The exact mechanism of action of 1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. It has also been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have multiple mechanisms of action.
Biochemical and Physiological Effects
1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate has been shown to have a range of biochemical and physiological effects. It has been found to increase dopamine and serotonin levels in the brain, which may contribute to its anxiolytic and antipsychotic effects. 1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate has also been shown to decrease the levels of certain pro-inflammatory cytokines, suggesting that it may have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a range of effects on different biological systems. However, there are also some limitations to using 1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate interpretation of results.
Future Directions
There are several future directions for research on 1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate. One area of interest is its potential use as a treatment for psychiatric disorders, such as schizophrenia and anxiety disorders. Further research is needed to better understand its mechanism of action and to determine the optimal dosage and administration route for these conditions. Another area of interest is its potential use as an anti-inflammatory agent, which could have applications in the treatment of various inflammatory diseases. Further research is needed to determine the molecular targets and pathways involved in its anti-inflammatory effects. Additionally, 1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate could be used as a tool to study the role of dopamine and serotonin in the brain and to investigate the mechanisms underlying psychiatric disorders.
Synthesis Methods
1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate can be synthesized through a multi-step process involving the reaction of cyclopentylamine with methylsulfonyl chloride, followed by the reaction with piperazine and oxalic acid. The resulting compound is then purified through recrystallization to obtain 1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate in its oxalate form.
Scientific Research Applications
1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate has been studied for its potential use as a drug candidate for various medical conditions. It has been found to have antipsychotic and anxiolytic effects in animal models, suggesting that it may be useful for treating psychiatric disorders. 1-cyclopentyl-4-(methylsulfonyl)piperazine oxalate has also been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
1-cyclopentyl-4-methylsulfonylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S.C2H2O4/c1-15(13,14)12-8-6-11(7-9-12)10-4-2-3-5-10;3-1(4)2(5)6/h10H,2-9H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJNFIVSEJNOEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2CCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4-methylsulfonylpiperazine;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5124989.png)

![N-[4-(dimethylamino)phenyl]-4-propoxybenzamide](/img/structure/B5124994.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(3-methyl-2-furoyl)-3-piperidinol](/img/structure/B5125001.png)
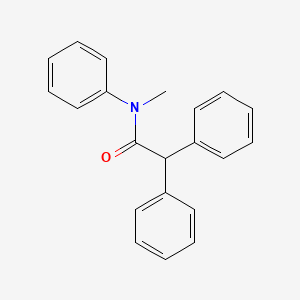

![7-(difluoromethyl)-3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5125011.png)
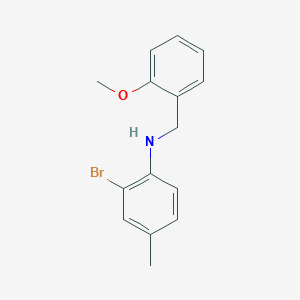
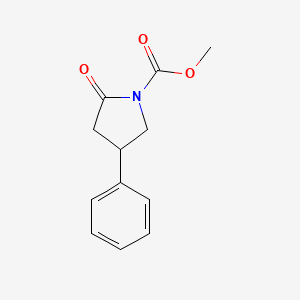
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5125030.png)
![3-[(5-iodo-2-furyl)methylene]-5-(4-methoxyphenyl)-2(3H)-furanone](/img/structure/B5125045.png)
![(3aS*,6aR*)-N-(tert-butyl)-2-oxo-3-[2-(2-pyridinyl)ethyl]hexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5125057.png)
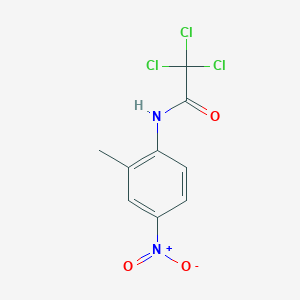
![1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene](/img/structure/B5125067.png)